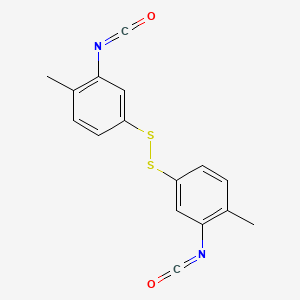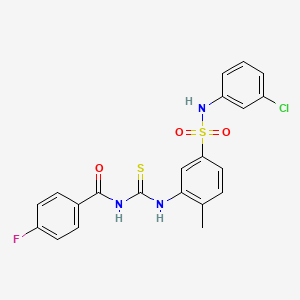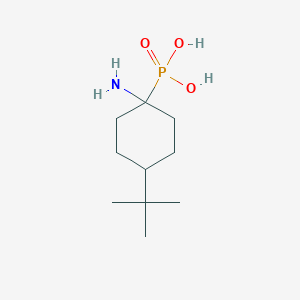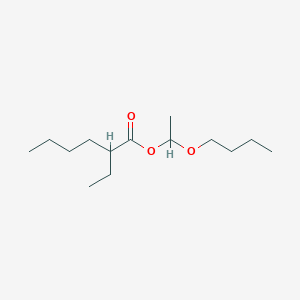![molecular formula C12H17N3O3S B12521541 S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine CAS No. 653600-69-2](/img/structure/B12521541.png)
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction proceeds under mild conditions, usually in an aqueous or organic solvent, and requires the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction can be summarized as follows:
- Dissolve L-cysteine in a suitable solvent (e.g., water or ethanol).
- Add phenyl isocyanate to the solution.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine involves its interaction with various molecular targets. The phenylcarbamoyl group can interact with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and molecular targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
S-Aminoethyl-L-cysteine: A toxic analog of lysine with a similar structure but different functional groups.
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and neuroprotective properties.
S-carboxymethyl-L-cysteine: Used as a mucolytic drug with antioxidant properties.
Uniqueness
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with proteins and enzymes, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
653600-69-2 |
|---|---|
分子式 |
C12H17N3O3S |
分子量 |
283.35 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[2-(phenylcarbamoylamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c13-10(11(16)17)8-19-7-6-14-12(18)15-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
InChI 键 |
CCNLXPAWDALBBL-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)

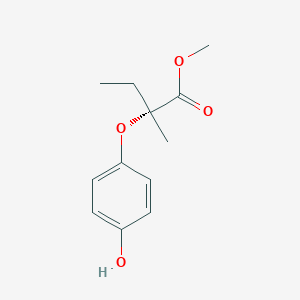
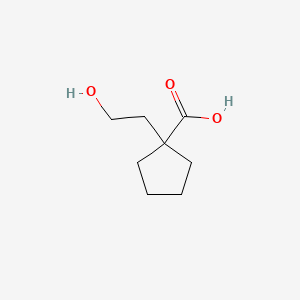
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)


![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)


